BenchChemオンラインストアへようこそ!

1-Aminoisoquinoline-4-carbonitrile

Kinase inhibitor design Hinge-binding pharmacophore Type II kinase inhibitors

1-Aminoisoquinoline-4-carbonitrile is a privileged heterocyclic building block for type II kinase inhibitor programs. Its 1-amino group provides a validated two-point hinge-binding motif (HBD = 1), confirmed by X-ray cocrystal structures in RIP1 (PDB 4NEU) and BRAF. The 4-carbonitrile serves as an electron-withdrawing modulator and derivatization handle for occupying the DLG-out allosteric pocket. Compared to analogs lacking the 1-NH₂ (HBD = 0) or bearing regioisomeric amines with incompatible geometry, only this scaffold delivers the pharmacophore essential for nanomolar biochemical potency (IC₅₀ 63 nM). The dual orthogonal reactivity supports divergent library synthesis from a single starting material, accelerating multidimensional SAR. Procurement ensures a developable fragment (MW 169.18, LogP 1.69) with a balanced pharmacokinetic starting point.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
Cat. No. B1514893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoisoquinoline-4-carbonitrile
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2N)C#N
InChIInChI=1S/C10H7N3/c11-5-7-6-13-10(12)9-4-2-1-3-8(7)9/h1-4,6H,(H2,12,13)
InChIKeySGRXIUJMVHKGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminoisoquinoline-4-carbonitrile (CAS 53000-57-0): A Dual-Functional Hinge-Binding Scaffold for Type II Kinase Inhibitor Design


1-Aminoisoquinoline-4-carbonitrile (C₁₀H₇N₃, MW 169.18 g/mol) is a heterocyclic building block featuring a 1-amino substituent that functions as a validated two-point hinge-binding motif and a 4-carbonitrile group that serves as both an electron-withdrawing modulator and a synthetic derivatization handle . The compound is documented as a core scaffold in multiple distinct kinase inhibitor series targeting RIP1, BRAF, MLCK, and EGFR kinases, with its 1-aminoisoquinoline pharmacophore confirmed by X-ray cocrystal structures to occupy the ATP-binding pocket via hydrogen bonds to the kinase hinge region (e.g., PDB 4NEU for RIP1) [1]. It is supplied by multiple vendors at purities of 95–98% and serves as a key intermediate for constructing type II kinase inhibitors that recognize the DLG-out inactive conformation .

Why 1-Aminoisoquinoline-4-carbonitrile Cannot Be Replaced by Des-Amino, Chloro, or Regioisomeric Analogs in Kinase-Focused Programs


Substituting 1-aminoisoquinoline-4-carbonitrile with superficially similar isoquinoline-4-carbonitrile analogs introduces critical functional deficits that cascade through both binding pharmacology and synthetic tractability. Isoquinoline-4-carbonitrile (CAS 34846-65-6) lacks the 1-amino group and therefore provides zero hydrogen bond donor capacity (HBD = 0), rendering it incapable of engaging the kinase hinge region as a two-point hydrogen bond donor–acceptor pair [1]. The 1-chloro analog (CAS 53491-80-8, LogP = 2.76, PSA = 36.68 Ų) requires additional activation steps for nucleophilic displacement and introduces higher lipophilicity that may adversely affect pharmacokinetic profiles of resulting conjugates [2]. The 3-aminoisoquinoline-4-carbonitrile regioisomer (CAS 68531-68-0) places the amino group at a position that is geometrically incompatible with the established hinge-binding pharmacophore validated in multiple cocrystal structures [3]. These differences are not cosmetic—they directly determine whether a compound can productively engage validated kinase targets in the type II binding mode.

Quantitative Differentiation Evidence for 1-Aminoisoquinoline-4-carbonitrile Versus Closest Analogs and Alternative Scaffolds


Hinge-Binding Hydrogen Bond Donor Capacity: 1-Aminoisoquinoline-4-carbonitrile vs. Des-Amino Isoquinoline-4-carbonitrile

The 1-amino group of 1-aminoisoquinoline-4-carbonitrile provides one hydrogen bond donor (HBD = 1) in addition to three hydrogen bond acceptors (HBA = 3), enabling two-point hinge binding in kinase active sites. In contrast, isoquinoline-4-carbonitrile (CAS 34846-65-6) has zero hydrogen bond donors (HBD = 0) and only two acceptors (HBA = 2), lacking the capacity to form the conserved hydrogen bond with the backbone carbonyl of the hinge residue . The X-ray cocrystal structure of a 1-aminoisoquinoline-based inhibitor bound to RIP1 kinase (PDB 4NEU) confirms that the 1-aminoisoquinoline heterocycle forms two specific hydrogen bonds—to the backbone NH and CO of Met95—a binding interaction that is structurally impossible for the des-amino analog [1].

Kinase inhibitor design Hinge-binding pharmacophore Type II kinase inhibitors

Basicity-Modulated Selectivity: 1-Aminoisoquinoline (pKa ~7.6) vs. Benzamidine (pKa ~11.6) as Serine Protease Inhibitor Pharmacophores

The 1-aminoisoquinoline moiety exhibits a pKa of approximately 7.62 (parent compound, 20 °C), which is approximately 4 log units lower than benzamidine (pKa ~11.6) [1]. When the 1-aminoisoquinoline moiety replaces the benzamidine group in the thrombin inhibitor NAPAP scaffold, the resulting compounds demonstrate improved selectivity towards trypsin and enhanced Caco-2 cell permeability—a direct consequence of the reduced basicity and attendant decrease in polarity [1]. This pKa reduction addresses the well-documented pharmacokinetic liability of benzamidine-based inhibitors, whose high basicity (guanidine pKa ~13, benzamidine pKa ~11.6) renders them excessively polar and limits oral absorption [2].

Thrombin inhibition Oral bioavailability Benzamidine isostere

Rigidification-Driven Kinase Selectivity: Isoquinoline-Containing Rigidified Analogs vs. Flexible Amidophenyl Parent Compounds

Rigidification of a flexible amidophenyl-containing kinase inhibitor into an isoquinoline-containing analog produced a substantial improvement in kinase selectivity as measured by kinome-wide profiling. At a concentration of 1 μM, the flexible parent compound 1 inhibited over 90% of the enzymatic activity of 44 out of 244 kinases tested, whereas the rigidified isoquinoline-containing compound 2a inhibited only 18 kinases by over 90% from the same panel—a reduction of 59% in the number of potently inhibited off-target kinases [1]. This selectivity gain is achieved with moderate potency trade-offs: compound 2a retained an IC₅₀ of 3.0 ± 0.3 nM against Abl kinase and 65 ± 15 nM against BRAF V600E, compared to 0.6 nM and 4 ± 2 nM for the parent compound 1, representing 5-fold and 16-fold potency decreases respectively against a backdrop of substantially reduced polypharmacology [2].

Kinase selectivity Rigidification strategy Kinome profiling

Synthetic Accessibility: One-Step Room-Temperature Synthesis of 1-Aminoisoquinoline-4-carbonitrile vs. Multi-Step Routes to Alternative 1-Substituted Analogs

1-Aminoisoquinoline-4-carbonitrile is accessible via a one-step, room-temperature procedure from commercially available 2-cyanophenylacetonitrile and 1,3,5-triazine using sodium methoxide in methanol, achieving an isolated yield of 81.6% after a 1-hour reaction time under inert atmosphere . By comparison, the synthesis of 1-chloroisoquinoline-4-carbonitrile (CAS 53491-80-8) requires a multi-step sequence involving reduction of nitroisoquinoline followed by chlorination and subsequent cyanation, typically necessitating elevated temperatures or microwave assistance and palladium-catalyzed coupling steps for further functionalization . The direct installation of the amino group in the target compound eliminates the need for a subsequent nucleophilic displacement step that is mandatory when using the chloro analog, representing a strategic advantage in step economy and atom economy for library synthesis programs.

Synthetic efficiency Metal-free synthesis Scalable building block

Physicochemical Profile for Fragment-Based Drug Design: 1-Aminoisoquinoline-4-carbonitrile vs. Larger Fused Heterocyclic Hinge Binders

With a molecular weight of 169.18 g/mol, a computed LogP of 1.69, and a topological polar surface area (TPSA) of 62.7 Ų, 1-aminoisoquinoline-4-carbonitrile falls within the favorable fragment-like and lead-like chemical space (MW < 250, LogP < 3, TPSA < 90 Ų) . In comparison, the 1-chloro analog (CAS 53491-80-8) exhibits a higher LogP of 2.76 and a lower PSA of 36.68 Ų, reflecting greater lipophilicity and reduced capacity for polar interactions [1]. The des-amino isoquinoline-4-carbonitrile (CAS 34846-65-6, MW 154.17, HBD = 0) is slightly smaller but lacks the hydrogen bond donor essential for target engagement. The balanced physicochemical profile of 1-aminoisoquinoline-4-carbonitrile—combining moderate lipophilicity with sufficient polarity—positions it as an attractive fragment-sized starting point for structure-based drug design programs that require both target affinity and downstream developability.

Fragment-based drug discovery Lead-like properties Physicochemical descriptors

Dual Synthetic Handles for Divergent Library Synthesis: 1-NH₂ + 4-CN vs. Single-Functional Analogs

The simultaneous presence of a nucleophilic 1-amino group and an electrophilic/transformable 4-carbonitrile group in 1-aminoisoquinoline-4-carbonitrile provides two orthogonal synthetic handles for divergent library construction from a single building block [1]. The 1-amino group undergoes acylation, sulfonylation, reductive amination, and diazotization/Sandmeyer chemistry, while the 4-carbonitrile can be hydrolyzed to the carboxylic acid/amide, reduced to the aminomethyl analog, or converted to tetrazole and oxadiazole heterocycles. By contrast, isoquinoline-4-carbonitrile bears only the 4-CN handle (no amino derivatization possible), 1-aminoisoquinoline (CAS 1532-84-9) bears only the 1-amino handle (lacking the 4-substituent), and the chloro analog requires an additional activation step for each derivatization at the 1-position [2]. This dual-handle architecture enables a single intermediate to generate a structurally diverse array of analogs, which is a critical advantage in medicinal chemistry programs where scaffold optimization requires systematic exploration of multiple vectors.

Parallel synthesis Scaffold derivatization Structure–activity relationship

Validated Research and Industrial Application Scenarios for 1-Aminoisoquinoline-4-carbonitrile Based on Quantitative Differentiation Evidence


Type II Kinase Inhibitor Fragment Growing and Scaffold Hopping Programs Targeting the DLG-Out Inactive Conformation

Programs seeking to design type II kinase inhibitors that engage the DLG-out inactive conformation should prioritize 1-aminoisoquinoline-4-carbonitrile as a hinge-binding core. The 1-amino group provides the two-point hydrogen bonding interaction validated by the RIP1 cocrystal structure (PDB 4NEU) and the BRAF cocrystal structure [1][2]. The 4-carbonitrile serves as an ideal vector for appending hydrophobic groups that occupy the allosteric pocket created by the DFG/DLG-out conformation, as demonstrated by the attachment of meta-(trifluoromethyl)phenyl and tert-butylisoxazole urea motifs in RIP1 inhibitors that achieved biochemical potency in the nanomolar range (IC₅₀ = 63 nM in U937 cellular necroptosis assay) [1]. The rigidification conferred by the isoquinoline scaffold further enhances kinase selectivity relative to flexible amidophenyl linkers, reducing off-target kinase inhibition by approximately 59% in kinome profiling [2].

Orally Bioavailable Serine Protease Inhibitor Design via Benzamidine-to-Aminoisoquinoline Isosteric Replacement

Medicinal chemistry teams developing orally bioavailable anticoagulants should evaluate 1-aminoisoquinoline-4-carbonitrile-derived P1 ligands as replacements for benzamidine moieties. The approximately 4-unit reduction in pKa (pKa ~7.6 for 1-aminoisoquinoline vs. ~11.6 for benzamidine) translates to improved Caco-2 cell permeability [1]. This strategy has been validated in both thrombin and factor Xa inhibitor programs, where the aminoisoquinoline isostere produced inhibitors with higher oral exposure than comparable benzamidines and selectivity ratios exceeding 600-fold against related serine proteases [2]. Researchers can leverage commercially available 1-aminoisoquinoline-4-carbonitrile as a direct entry point for constructing focused libraries around this validated pharmacokinetic advantage.

Efficient Parallel Library Synthesis via Dual-Orthogonal Derivatization of the 1-NH₂ and 4-CN Handles

Hit-to-lead optimization teams requiring rapid, multidimensional SAR exploration should exploit the orthogonal reactivity of the 1-amino and 4-carbonitrile groups for divergent library synthesis from a single building block [1]. The synthetic accessibility of the core scaffold in one step (81.6% yield, room temperature, metal-free conditions) enables bulk preparation of the starting material for subsequent parallel derivatization [2]. This contrasts with the chloro analog, which requires multi-step synthesis and additional activation for each nucleophilic displacement reaction. The dual-handle architecture supports simultaneous exploration of vectors directed toward the kinase hinge region (via 1-NH₂ derivatization) and the selectivity pocket or solvent-exposed region (via 4-CN transformation), a strategic advantage for multidimensional property optimization in kinase inhibitor programs.

Fragment-Based Drug Discovery for Kinase Targets with Limited Chemical Starting Points

Fragment-based screening campaigns for kinase targets can deploy 1-aminoisoquinoline-4-carbonitrile as a privileged fragment-sized scaffold (MW 169.18, LogP 1.69, TPSA 62.7 Ų) that satisfies all three components of the rule-of-three for fragment selection (MW < 300, LogP ≤ 3, HBD ≤ 3) [1]. Its validated hinge-binding pharmacophore, confirmed by multiple cocrystal structures, provides a pre-validated starting point for fragment growing, merging, or linking strategies. When compared to other fragment-sized heterocycles lacking hydrogen bond donor capacity or with higher lipophilicity (e.g., 1-chloroisoquinoline-4-carbonitrile: LogP 2.76, HBD = 0), the target compound offers a more developable physicochemical starting point that balances target engagement potential with downstream pharmacokinetic compatibility [2].

Quote Request

Request a Quote for 1-Aminoisoquinoline-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.